

Application Notes and Protocols: Cerivastatin in Primary Hypercholesterolemia Research

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Compound of Interest

Compound Name: *cerivastatin sodium*

Cat. No.: *B1176552*

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Introduction

Cerivastatin is a synthetic, highly potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.^{[1][2][3]} Developed for the treatment of primary hypercholesterolemia and mixed dyslipidemia, it demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides at doses substantially lower than other statins.^{[2][3][4]} Despite its potency, cerivastatin was voluntarily withdrawn from the global market in 2001 due to a higher incidence of fatal rhabdomyolysis compared to other statins, particularly at higher doses and when co-administered with gemfibrozil.^{[1][5][6]}

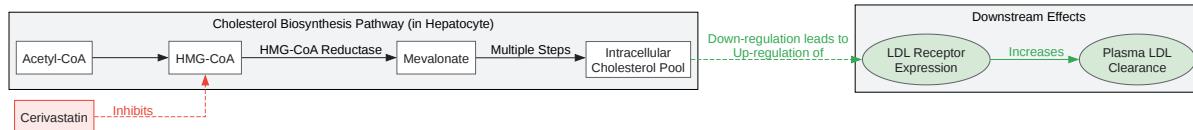
These application notes provide a comprehensive overview of cerivastatin's use in research models of primary hypercholesterolemia. They are intended to guide researchers in designing experiments, understanding its mechanism of action, and interpreting data, while maintaining awareness of its toxicological profile.

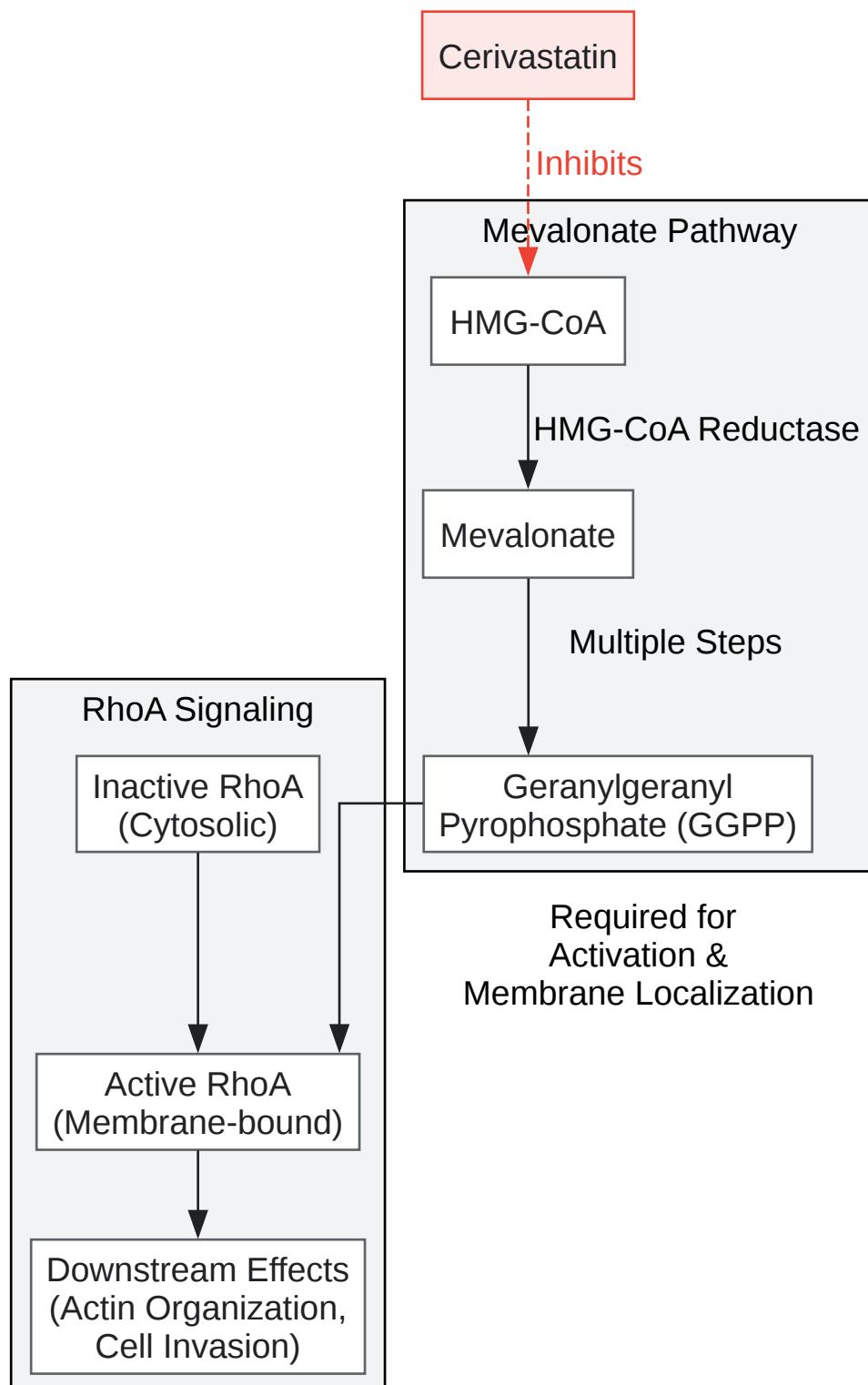
Mechanism of Action

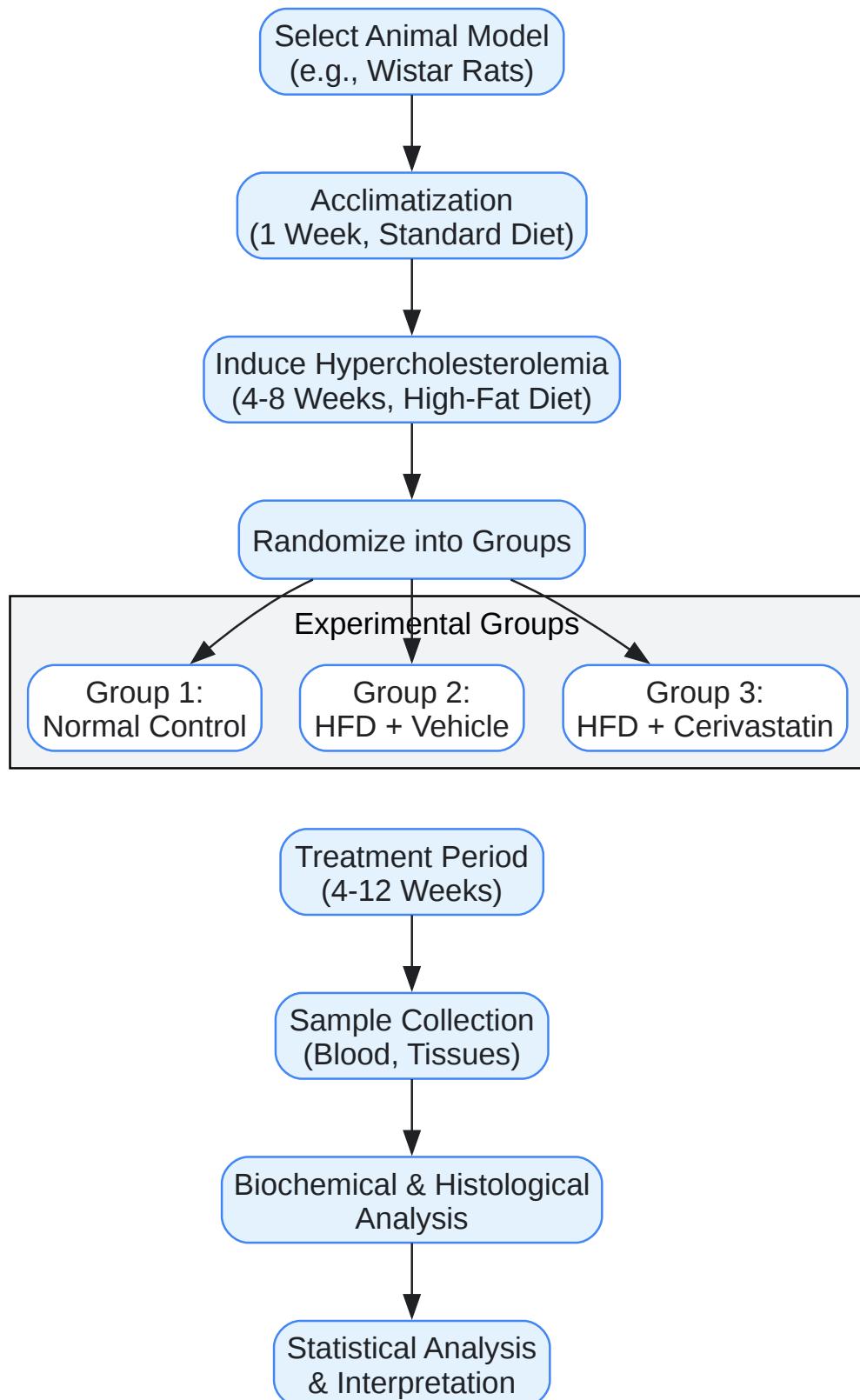
Inhibition of HMG-CoA Reductase

Cerivastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase in the liver.^{[1][2]} This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.^{[1][5]} By blocking this step, cerivastatin reduces

the intracellular cholesterol pool. This reduction triggers a compensatory upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the circulation, thereby lowering plasma levels of total and LDL cholesterol.[1][3] Cerivastatin is noted for its high potency, inhibiting hepatic cholesterol synthesis in animal models at concentrations 100-150 times lower than lovastatin.[3][7]





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